N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted with methyl and phenyl groups at positions 3 and 7, respectively. The molecule also includes a benzodioxin moiety linked via a sulfanyl-acetamide bridge. The sulfanyl group and acetamide linker may enhance solubility and binding interactions with biological targets through hydrogen bonding or hydrophobic effects .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S2/c1-26-22(28)21-20(16(12-31-21)14-5-3-2-4-6-14)25-23(26)32-13-19(27)24-15-7-8-17-18(11-15)30-10-9-29-17/h2-8,11-12H,9-10,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXPFOGRGZDVFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and thienopyrimidine intermediates, followed by their coupling through a sulfanyl-acetamide linkage. Key steps include:
Formation of Benzodioxin Intermediate: This involves the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.
Synthesis of Thienopyrimidine Intermediate: This is achieved through the condensation of thiophene derivatives with urea or guanidine, followed by cyclization.
Coupling Reaction: The final step involves the nucleophilic substitution reaction between the benzodioxin intermediate and the thienopyrimidine intermediate in the presence of a suitable base, forming the sulfanyl-acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated products at the sulfanyl group.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
The compound belongs to a class of thienopyrimidinone derivatives with diverse substitutions. Below is a comparative analysis of structurally analogous compounds, focusing on substituent effects, physicochemical properties, and hypothesized biological implications.
Structural Analogues and Substituent Variations
2.1.1 Cyclopenta-Thienopyrimidinone Derivative
- Compound: 2-[(3-Allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide .
- Key Differences: Replaces the 3-methyl and 7-phenyl groups with a cyclopenta ring fused to the thienopyrimidinone core. Substitutes methyl with an allyl group at position 3.
- The allyl group may introduce conformational flexibility, affecting pharmacokinetics.
2-Methoxyphenyl-Substituted Analog
- Compound: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide .
- Key Differences :
- Substitutes 7-phenyl with a 2-methoxyphenyl group.
- Increased polarity may improve aqueous solubility compared to the parent compound’s phenyl group.
Dichlorophenyl-Substituted Analog
- Compound : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide .
- Key Differences :
- Replaces the benzodioxin moiety with a 2,3-dichlorophenyl group.
- Features a simpler dihydropyrimidin-2-yl core.
- High melting point (230°C) suggests strong crystallinity and stability.
Hydrogen-Bonding and Crystal Packing
The methoxy group in the 2-methoxyphenyl analog (Section 2.1.2) may participate in hydrogen-bonding networks, influencing crystal packing or target interactions. This aligns with studies showing that methoxy substituents enhance molecular recognition in supramolecular systems . In contrast, the dichlorophenyl analog’s chlorine atoms likely prioritize hydrophobic interactions over hydrogen bonding .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature, including synthesis methods, pharmacological effects, and structure-activity relationships.
Chemical Structure
The compound features a complex structure that includes:
- A dihydro-benzodioxin moiety which is known for its antioxidant properties.
- A thieno[3,2-d]pyrimidine scaffold that contributes to various biological activities.
1. Antioxidant Properties
Research has indicated that derivatives of 2,3-dihydro-1,4-benzodioxin exhibit significant inhibition of lipid peroxidation. In a study comparing various derivatives, certain compounds were found to be up to 45 times more effective than standard antioxidants like probucol in inhibiting low-density lipoprotein (LDL) oxidation . This suggests that the benzodioxin component may enhance the antioxidant capacity of the compound.
2. Calcium Antagonist Activity
The compound's ability to act as a calcium antagonist has been documented. Specifically, it was shown that certain derivatives possess calcium channel blocking properties comparable to flunarizine, a known calcium antagonist . This activity could have implications for treating conditions like hypertension and angina.
3. Hypolipidemic Effects
In vivo studies demonstrated that some derivatives of this compound exhibited hypolipidemic effects in mice at doses of 100 and 300 mg/kg. This suggests potential applications in managing dyslipidemia .
Structure-Activity Relationship (SAR)
The biological activity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-methyl-4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can be correlated with its structural features:
| Component | Activity Description |
|---|---|
| Dihydro-benzodioxin | Antioxidant and lipid peroxidation inhibitor |
| Thieno[3,2-d]pyrimidine | Potential anti-cancer and anti-inflammatory activities |
| Sulfanyl Group | Enhances bioactivity and solubility |
Case Study 1: Lipid Peroxidation Inhibition
A study evaluated the efficacy of multiple benzodioxin derivatives against LDL oxidation. The most active compounds were identified based on their structure and functional groups. Compounds featuring additional electron-withdrawing groups showed enhanced activity .
Case Study 2: In Vivo Efficacy in Mice
In another investigation focusing on hypolipidemic effects, mice treated with specific derivatives demonstrated a significant reduction in serum cholesterol levels compared to control groups. The results indicated a dose-dependent response .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
